2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide
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Overview
Description
2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule that belongs to the class of cyclopropyl amide compounds.
Mechanism Of Action
The mechanism of action of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide involves the binding of the compound to the active site of the target enzyme. This binding inhibits the enzyme's activity, leading to downstream effects on various cellular processes. For example, the inhibition of HDAC6 by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been shown to increase the acetylation of alpha-tubulin, leading to the stabilization of microtubules and inhibition of cancer cell proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide are dependent on the target enzyme being inhibited. For example, the inhibition of protein kinase CK2 by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been shown to reduce the phosphorylation of certain proteins, leading to downstream effects on cellular signaling pathways. On the other hand, the inhibition of HDAC6 by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been shown to increase the acetylation of alpha-tubulin, leading to the stabilization of microtubules and inhibition of cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide in lab experiments is its high potency and specificity for the target enzymes. This allows for the selective inhibition of the target enzyme without affecting other cellular processes. However, one of the limitations of using 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the concentration of the compound is necessary to avoid unwanted effects on cellular viability.
Future Directions
There are several future directions for the research of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide. One direction is the further optimization of the compound's potency and selectivity for the target enzymes. This may involve the synthesis of analogs of the compound or the modification of the existing compound's structure. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, the elucidation of the compound's mechanism of action on a molecular level may provide insights into the cellular processes that are affected by the inhibition of the target enzymes.
Synthesis Methods
The synthesis of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide involves the reaction of cyclopropylamine, 2-methyl-4-pyridinecarboxaldehyde, and 4-piperidinemethanol in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the product is usually high, and the purity is also satisfactory for research purposes.
Scientific Research Applications
2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been studied extensively for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of certain enzymes, including protein kinase CK2 and HDAC6. These enzymes have been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Therefore, the inhibition of these enzymes by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide may have therapeutic potential in these diseases.
properties
IUPAC Name |
2-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-10-16(4-7-18-13)20-8-5-15(6-9-20)12-19-17(21)11-14-2-3-14/h4,7,10,14-15H,2-3,5-6,8-9,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWPOBLWCILUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.